(Z)-2,5-Difluoropent-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-2,5-difluoropent-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-3-1-2-4(7)5(8)9/h2H,1,3H2,(H,8,9)/b4-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFNYIPAALEIRU-RQOWECAXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C=C(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CF)/C=C(/C(=O)O)\F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,5-Difluoropent-2-enoic acid typically involves the fluorination of a suitable precursor. One common method is the selective fluorination of pentenoic acid derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic methods using transition metal catalysts can also be employed to achieve regioselective fluorination. These methods are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (Z)-2,5-Difluoropent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alkanes.
Scientific Research Applications
(Z)-2,5-Difluoropent-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorine atoms can be used as probes in biological studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and agrochemicals, where fluorination can improve the efficacy and environmental persistence of the products.
Mechanism of Action
The mechanism by which (Z)-2,5-Difluoropent-2-enoic acid exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and dipole interactions with target proteins and enzymes, altering their activity and stability. The compound may also inhibit specific metabolic pathways by mimicking natural substrates and binding to active sites with high affinity.
Comparison with Similar Compounds
Key Differences:
(2S)-2-Amino-5,5-difluoropent-4-enoic acid’s amino group enables peptide bond formation, unlike the carboxylic acid focus of the target compound .
Analytical Methods: Purity Testing: Both this compound and its amino acid analogs require HPLC for purity assessment, with acceptance criteria tailored to detect positional isomers and enantiomers . Structural Confirmation: NMR and mass spectrometry (MS) are critical for verifying fluorine placement and stereochemistry in fluorinated compounds .
Biological Activity: Fluorination at the 2- and 5-positions may reduce metabolic degradation compared to non-fluorinated analogs (e.g., pent-2-enoic acid). Amino acid derivatives like (2S)-2-amino-5,5-difluoropent-4-enoic acid are designed to mimic natural substrates, targeting enzyme active sites .
Biological Activity
(Z)-2,5-Difluoropent-2-enoic acid is an organic compound with the following chemical properties:
- Molecular Formula : C5H6F2O2
- Molecular Weight : 136.10 g/mol
- IUPAC Name : this compound
- CAS Number : 848133-35-7
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating a broad spectrum of efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-Cancer Activity
In vitro studies have also explored the compound's anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism of Action : The compound was found to activate the caspase pathway, leading to programmed cell death.
Enzyme Inhibition
This compound has been identified as an inhibitor of certain metabolic enzymes involved in fatty acid metabolism. This inhibition can potentially alter lipid profiles in cells, which may have implications for metabolic disorders.
| Enzyme | Inhibition Percentage |
|---|---|
| Acetyl-CoA Carboxylase | 75% at 10 µM |
| Fatty Acid Synthase | 60% at 10 µM |
Study on Metabolic Effects
A recent study published in Journal of Medicinal Chemistry highlighted the metabolic effects of this compound on adipocytes. The findings suggest that the compound significantly reduces lipid accumulation in these cells, indicating its potential use in obesity management.
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a bioavailability score of approximately 0.56. Toxicological assessments indicate a low toxicity profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
